1,2,3-Triacetyl-5-deoxy-D-ribose

Overview

Description

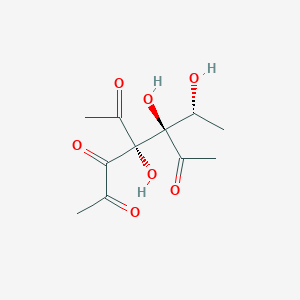

1,2,3-Triacetyl-5-deoxy-D-ribose is a white solid with the molecular formula C11H16O7 . It is commonly used as a protecting group in organic synthesis . This compound is known for its ability to act as a protecting group for the hydroxyl groups on ribofuranose .

Synthesis Analysis

A practical synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose is described, which started from D-ribose and proceeded through ketalization, esterification, reduction, hydrolysis, and acetylation in more than 30% overall yield .Molecular Structure Analysis

The molecular structure of 1,2,3-Triacetyl-5-deoxy-D-ribose is defined by its molecular formula, C11H16O7 . It has an average mass of 260.241 Da and a monoisotopic mass of 260.089600 Da .Chemical Reactions Analysis

1,2,3-Triacetyl-5-deoxy-D-ribose is an intermediate for the preparation of antineoplastic agents like capecitabine . Capecitabine is a prodrug of 5-fluorouracil, used for the treatment of advanced primary or metastatic breast cancer that is ineffective against drugs like paclitaxel and doxorubicin .Physical And Chemical Properties Analysis

1,2,3-Triacetyl-5-deoxy-D-ribose appears as a white powder with a melting point of approximately 63-64°C . It is sparingly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and chloroform .Scientific Research Applications

Organic Synthesis

1,2,3-Triacetyl-5-deoxy-D-ribose is commonly used as a protecting group for hydroxyl groups on ribofuranose . This allows for precise control of chemical reactions in organic synthesis .

Synthesis of Nucleosides and Nucleotides

This compound is used in the synthesis of nucleosides and nucleotides , which are important building blocks of DNA and RNA .

Pharmaceutical Research

1,2,3-Triacetyl-5-deoxy-D-ribose has a wide range of applications in pharmaceutical research. It is commonly used as an intermediate in the preparation of various pharmaceuticals .

Synthesis of Chemotherapy Drugs

One of its important applications is in the synthesis of Capecitabine , a chemotherapy drug used to treat various types of cancer, including breast, colorectal, pancreatic, and gastric cancers .

Preparation of Antiviral Drugs

Apart from this, 1,2,3-Triacetyl-5-deoxy-D-ribose is also used in the preparation of various antiviral drugs .

Preparation of Anticancer Drugs

It is also used in the preparation of various anticancer drugs .

Industrial Production

The preparation method of 1,2,3-Triacetyl-5-deoxy-D-ribose is easy and simple to handle, target product yield is high, and it is conducive to guaranteeing the quality of downstream product capecitabine and reduction of the cost .

Safety Considerations

Caution must be exercised when handling this compound due to its potential health hazards, such as eye and respiratory irritation, as well as potential organ damage with prolonged exposure .

Mechanism of Action

1,2,3-Triacetyl-5-deoxy-D-ribose, also known as (4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione, is a compound with significant applications in organic synthesis and pharmaceutical research .

Target of Action

It is commonly used as an intermediate in the preparation of various nucleosides, nucleotides, and pharmaceuticals .

Mode of Action

The compound is known for its ability to act as a protecting group for the hydroxyl groups on ribofuranose . This means that it can be selectively deprotected under certain conditions, allowing for precise control of chemical reactions .

Biochemical Pathways

1,2,3-Triacetyl-5-deoxy-D-ribose is commonly used in the synthesis of nucleosides and nucleotides, which are important building blocks of DNA and RNA . It is also used in the preparation of various pharmaceuticals, including antiviral and anticancer drugs .

Pharmacokinetics

The compound is sparingly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and chloroform . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

One of its important applications is in the synthesis of Capecitabine, a chemotherapy drug used to treat various types of cancer, including breast, colorectal, pancreatic, and gastric cancers . 1,2,3-Triacetyl-5-deoxy-D-ribose acts as a key intermediate in the production of Capecitabine, which is converted into 5’-Deoxy-5-fluorocytidine, an active ingredient in the drug .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include its solubility in different solvents . .

Safety and Hazards

Caution must be exercised when handling this compound due to its potential health hazards, such as eye and respiratory irritation, as well as potential organ damage with prolonged exposure . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

1,2,3-Triacetyl-5-deoxy-D-ribose is a valuable tool in the production of nucleosides, nucleotides, and pharmaceuticals . Its properties make it a valuable tool in the production of nucleosides, nucleotides, and pharmaceuticals . It is commonly used as an intermediate in the preparation of various nucleosides, nucleotides, and pharmaceuticals . One of its important applications is in the synthesis of Capecitabine, a chemotherapy drug used to treat various types of cancer, including breast, colorectal, pancreatic, and gastric cancers .

properties

IUPAC Name |

(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-5(12)9(16)11(18,8(4)15)10(17,6(2)13)7(3)14/h6,13,17-18H,1-4H3/t6-,10+,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPRLNHAKSDJJX-DADVEIPYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)C)(C(C(=O)C)(C(=O)C(=O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](C(=O)C)([C@](C(=O)C)(C(=O)C(=O)C)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-Bis(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3092702.png)

![5-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3092705.png)

![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)

![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)

![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)